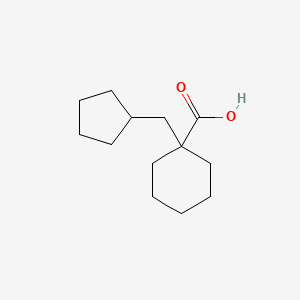

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-12(15)13(8-4-1-5-9-13)10-11-6-2-3-7-11/h11H,1-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYOMBCUIUHEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-77-5 | |

| Record name | 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IUPAC name for 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid

An In-depth Technical Guide to the IUPAC Nomenclature of Complex Alicyclic Carboxylic Acids

Case Study: 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. In complex molecules, particularly those featuring multiple ring systems and functional groups, the application of these rules requires a hierarchical and logical approach. This is especially critical in drug development, where precise molecular identification is paramount for patent law, regulatory submission, and scientific replication. This guide deconstructs the IUPAC naming process for a complex alicyclic carboxylic acid, 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid, to provide a framework for naming analogous structures. We will explore the underlying principles of parent structure selection, substituent naming, and numbering, grounding our analysis in the authoritative standards of chemical nomenclature.

The Principle of Unambiguity in Chemical Nomenclature

In the landscape of chemical research and development, the structural complexity of molecules often presents a challenge for clear communication. The IUPAC system of nomenclature was established to create a universal, systematic method for naming chemical compounds, ensuring that a given name corresponds to one and only one structure. For a medicinal chemist synthesizing a new active pharmaceutical ingredient (API) or a pharmacologist studying its interaction with a biological target, this precision is not merely academic; it is a fundamental requirement for scientific integrity and progress.

The molecule 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid serves as an excellent model for exploring the nuances of this system. It contains several key features whose naming priority must be logically determined:

-

A principal functional group (carboxylic acid).

-

Two distinct cycloalkane rings (cyclohexane and cyclopentane).

-

A methylene bridge linking the two ring systems.

Understanding the systematic approach to naming this molecule provides a robust template for naming other complex non-aromatic structures.

Hierarchical Analysis for IUPAC Name Derivation

The derivation of a systematic IUPAC name is not a linear process but a hierarchical one, based on a defined seniority of functional groups and structural components.

Step 1: Identification of the Principal Functional Group

The first and most critical step is to identify the principal functional group, as this dictates the suffix of the compound's name. According to IUPAC recommendations, functional groups are ranked in order of decreasing seniority. Carboxylic acids (-COOH) hold a very high priority, outranking alkanes, cycloalkanes, and many other functional groups.

In the target molecule, the carboxylic acid group is unequivocally the principal functional group. Therefore, the name will end with the suffix "-carboxylic acid" . The use of "-carboxylic acid" rather than "-oic acid" is specifically mandated when the carboxyl group is attached to a ring structure.

Step 2: Selection of the Parent Structure

Once the principal functional group is identified, the next step is to determine the parent structure to which it is attached. This is often the most complex decision point in polycyclic systems. The governing rule is that the parent structure is the one directly bonded to the principal functional group.

In this case, the -COOH group is directly attached to the cyclohexane ring. The cyclopentane ring is part of a substituent on this primary ring. Therefore, cyclohexane is selected as the parent structure.

The logical flow for this decision is visualized in the diagram below.

Caption: Decision workflow for parent structure selection.

Step 3: Numbering the Parent Ring

For alicyclic systems, the numbering begins at the carbon atom to which the principal functional group is attached. This carbon is designated as locant 1 (C1) .

Therefore, the carbon of the cyclohexane ring bearing the carboxylic acid group is C1. Since there is only one other substituent, and it is also located at C1, the numbering of the rest of the ring is not critical for the final name but proceeds sequentially from that point.

Step 4: Identifying and Naming the Substituent

With the parent and suffix determined, the final piece is to name the substituent group attached to the parent ring. The substituent is located at the C1 position and consists of a cyclopentane ring linked by a methylene (-CH₂-) group.

-

The five-membered ring as a substituent is named cyclopentyl .

-

The -CH₂- group as a linker is named methyl .

When combined, the entire substituent is named cyclopentylmethyl .

Step 5: Assembling the Final IUPAC Name

The final name is assembled by combining the components in the standard order: (Locant of Substituent)-(Substituent Name)-(Parent Name)-(Locant of Carboxyl Group)-(Suffix).

-

Substituent Name and Locant: 1-cyclopentylmethyl

-

Parent Name: cyclohexane

-

Suffix and Locant: 1-carboxylic acid

Combining these parts yields the full, unambiguous IUPAC name: 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid .

The complete naming process is summarized in the workflow diagram below.

Caption: Complete workflow for IUPAC name assembly.

Significance in Drug Development

From the perspective of a drug development professional, the structural motifs present in 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid are of significant interest.

-

Lipophilicity and Physicochemical Properties: The two cycloalkane rings contribute significantly to the molecule's lipophilicity (fat-solubility). In drug design, tuning lipophilicity is crucial for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The bulky, non-planar structure can influence how the molecule fits into a receptor's binding pocket.

-

Metabolic Stability: The absence of easily oxidizable C-H bonds, compared to linear alkanes, can sometimes increase the metabolic stability of a drug, leading to a longer half-life in the body.

-

Carboxylic Acid Group: The carboxylic acid is a common functional group in drugs. It is ionizable at physiological pH, which can be used to improve aqueous solubility and provides a handle for forming salt versions of the drug with improved stability or handling properties. It is also a strong hydrogen bond donor and acceptor, often serving as a key interaction point with a biological target.

A clear and systematic name ensures that when these structure-activity relationships (SAR) are discussed and documented, there is no ambiguity about the molecule being investigated.

Conclusion

The systematic naming of 1-cyclopentylmethyl-cyclohexane-1-carboxylic acid is a clear application of the hierarchical rules of IUPAC nomenclature. By prioritizing the principal functional group to determine the suffix and the parent structure, and then systematically numbering the parent and naming the substituent, an unambiguous name is generated. For scientists in research and drug development, fluency in this logical system is not merely a formal exercise but a critical skill that underpins the precision and reproducibility of their work.

References

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book) , The Royal Society of Chemistry, [Link]

-

IUPAC, Compendium of Chemical Terminology, 2nd ed. (the "Gold Book") , Blackwell Scientific Publications, Oxford (1997), [Link]

-

Introduction to IUPAC Nomenclature , ACD/Labs, [Link]

1-substituted cyclohexane-1-carboxylic acid scaffolds for drug discovery

The Quaternary Lock: Engineering 1-Substituted Cyclohexane-1-Carboxylic Acids for Drug Discovery

Executive Summary

In modern medicinal chemistry, the 1-substituted cyclohexane-1-carboxylic acid scaffold represents a high-value structural motif for solving two pervasive challenges: metabolic instability and conformational entropy . By introducing a substituent at the 1-position (gem-disubstitution), researchers create a quaternary center that sterically shields the carboxylic acid (or its derivatives) from hydrolytic enzymes while "locking" the cyclohexane ring into specific chair conformations. This guide details the structural dynamics, synthetic methodologies, and application strategies for this scaffold.

Part 1: Structural & Conformational Dynamics

The utility of this scaffold is governed by the Thorpe-Ingold effect (gem-disubstituent effect) and the rigorous conformational preferences of the cyclohexane ring.

The Equatorial Preference & A-Values

Unlike flexible linear chains, the cyclohexane ring exists predominantly in a chair conformation. In a 1,1-disubstituted system (1-R-cyclohexane-1-COOH), the two groups compete for the sterically favorable equatorial position.

-

The Rule: The substituent with the larger A-value (conformational free energy difference) will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

-

The Design Lever: By selecting a substituent (R) with a specific steric bulk relative to the carboxyl group (A-value ≈ 1.4 kcal/mol), medicinal chemists can force the pharmacophore (COOH) into a specific axial or equatorial vector.

Metabolic Shielding

The quaternary center at C1 creates a "steric umbrella."

-

Ester Hydrolysis: If the carboxylate is masked as an ester prodrug, the adjacent quaternary center significantly retards hydrolysis by esterases, prolonging half-life (

). -

-Oxidation: The absence of an

Part 2: Synthetic Methodologies

Constructing a quaternary center on a cyclohexane ring is synthetically demanding due to steric hindrance. The following methodologies are the industry standards for high-yield synthesis.

Method A: Enolate Alkylation (The Kinetic Route)

This is the most direct method for introducing alkyl groups to commercially available cyclohexanecarboxylates.

-

Mechanism: Deprotonation of the

-proton using a non-nucleophilic strong base (LDA) generates a sterically hindered enolate, which is then trapped with an active electrophile. -

Critical Additives: Due to the aggregation of lithium enolates, polar aprotic cosolvents like DMPU or HMPA are often required to break aggregates and increase the reactivity of the enolate.

Method B: The Bucherer-Bergs Reaction (Amino Acid Synthesis)

For synthesizing 1-aminocyclohexane-1-carboxylic acid (Ac6c) —a critical peptidomimetic scaffold—the Bucherer-Bergs reaction is superior to the Strecker synthesis due to thermodynamic control, which often yields the more stable isomer if the ketone is substituted.

Visualization of Synthetic Logic

Figure 1: Primary synthetic workflows for constructing the quaternary C1 center. Top: Alkylation route. Bottom: Amino acid synthesis.

Part 3: Experimental Protocols

Protocol 1: -Alkylation of Ethyl Cyclohexanecarboxylate

This protocol is optimized for introducing primary alkyl halides. Secondary halides will likely result in elimination.

Materials:

-

Ethyl cyclohexanecarboxylate (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Alkyl Iodide (1.2 eq)

-

DMPU (Dimethylpropyleneurea) (2.0 eq) - Safer alternative to HMPA

-

Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Enolization: Add the LDA solution dropwise via syringe. Stir for 15 minutes.

-

Substrate Addition: Add Ethyl cyclohexanecarboxylate dropwise. Stir for 45–60 minutes at -78°C. Note: The solution typically turns pale yellow.

-

Cosolvent: Add DMPU dropwise. This disrupts lithium aggregates. Stir for 10 minutes.

-

Alkylation: Add the Alkyl Iodide dropwise.

-

Warm Up: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with

(3x). Wash combined organics with water and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

-

TLC: The product (quaternary) will typically have a slightly higher

than the starting material due to increased lipophilicity and loss of the acidic -

NMR: Disappearance of the multiplet at

2.2-2.3 ppm (the methine proton at C1).

Part 4: Medicinal Chemistry Applications

Peptidomimetics

The 1-aminocyclohexane-1-carboxylic acid (Ac6c) scaffold is a conformationally constrained analogue of

-

Helix Promotion: Incorporation of Ac6c into peptides strongly promotes

-helical or -

Protease Resistance: The steric bulk prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond.

Comparison of Properties

| Feature | Unsubstituted (Cyclohexane-COOH) | 1-Substituted (Quaternary) | Impact on Drug Design |

| Metabolic Stability | Low (Susceptible to | High (Blocked | Increased |

| Conformation | Flexible (Chair flip facile) | Rigid/Locked | Higher target affinity (reduced entropic penalty). |

| Lipophilicity | Moderate | High | Improved BBB penetration (depending on substituent). |

| Ester Hydrolysis | Fast | Very Slow | Useful for stable prodrug design. |

Part 5: Conformational Analysis Diagram

The following diagram illustrates the equilibrium between the two chair conformations of a 1-substituted cyclohexane-1-carboxylic acid, highlighting the steric cost.

Figure 2: Conformational equilibrium. The bulky 'R' group dominates the preference, forcing the carboxyl group into a specific axial or equatorial orientation.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (The authoritative source on A-values and cyclohexane stereodynamics).

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

PubChem Compound Summary. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Library of Medicine.

molecular weight and formula of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid

The following technical guide provides an in-depth profile of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid , a sterically congested, lipophilic scaffold relevant to medicinal chemistry and drug discovery.

Executive Summary

1-(Cyclopentylmethyl)cyclohexane-1-carboxylic acid is a 1,1-disubstituted cyclohexane derivative . In drug development, this structural motif is critical for conformational restriction . By substituting the alpha-carbon of the cyclohexane ring, the molecule adopts a rigid "chair" conformation that can lock pharmacophores into bioactive orientations, often improving potency and metabolic stability compared to their flexible acyclic analogs.

This guide details the physicochemical properties, a validated synthetic route via dianion alkylation, and the analytical signatures required for structural confirmation.

Physicochemical Profile

The following data is derived from the structural stoichiometry of the target molecule.

Table 1: Core Chemical Specifications

| Parameter | Value | Notes |

| IUPAC Name | 1-(Cyclopentylmethyl)cyclohexane-1-carboxylic acid | |

| Molecular Formula | C₁₃H₂₂O₂ | |

| Molecular Weight | 210.31 g/mol | Calculated based on standard atomic weights. |

| Monoisotopic Mass | 210.1620 Da | Useful for High-Res MS (HRMS). |

| CLogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to dual cycloalkyl rings. |

| H-Bond Donors | 1 | Carboxylic acid (-OH). |

| H-Bond Acceptors | 2 | Carbonyl and Hydroxyl oxygens. |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | Indicates good potential for membrane permeability. |

| Physical State | Solid / Crystalline Powder | Expected based on MW and symmetry. |

Synthetic Architecture: The Dianion Strategy

Expert Insight: Direct alkylation of cyclohexane-1-carboxylic acid at the alpha position is thermodynamically challenging due to steric hindrance. The most robust "field-proven" protocol involves the formation of a lithium dianion intermediate. This method prevents poly-alkylation and overcomes the steric barrier of the cyclohexane ring.

Reaction Logic

-

Deprotonation: Two equivalents of a strong base (LDA) are required. The first equivalent removes the carboxylic proton; the second removes the alpha-proton, creating a reactive enolate species.

-

Alkylation: The nucleophilic alpha-carbon attacks the electrophile (Cyclopentylmethyl iodide).

-

Quench: Acidic workup restores the carboxylic acid moiety.

Detailed Protocol

Reagents:

-

Cyclohexanecarboxylic acid (Starting Material)

-

Lithium Diisopropylamide (LDA) (2.2 equiv)

-

(Iodomethyl)cyclopentane (Electrophile)

-

Tetrahydrofuran (THF), anhydrous

Workflow:

-

Dianion Formation: Cool anhydrous THF to -78°C under inert atmosphere (N₂/Ar). Add LDA (2.2 equiv). Slowly add Cyclohexanecarboxylic acid (1.0 equiv) dissolved in THF.

-

Critical Control Point: Allow the solution to warm to 0°C for 30 minutes to ensure complete formation of the dianion (solubility improves at higher temp), then re-cool to -78°C.

-

-

Electrophile Addition: Add (Iodomethyl)cyclopentane (1.1 equiv) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight. The steric bulk of the cyclopentyl group requires thermal energy to drive the SN2 substitution to completion.

-

Workup: Quench with 1N HCl. Extract with Ethyl Acetate (x3). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography for removing unreacted starting material.

Synthetic Pathway Visualization

The following diagram illustrates the mechanistic flow and logic gates for the synthesis.

Figure 1: Step-wise synthetic workflow for the alpha-alkylation of cyclohexanecarboxylic acid via dianion intermediate.

Analytical Validation

To validate the synthesis, researchers must confirm the loss of the alpha-proton and the integration of the cyclopentyl group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton (confirms -COOH).

-

Absence of signal at ~2.3 ppm: The alpha-proton of the starting material (cyclohexanecarboxylic acid) must be absent. This is the primary indicator of successful substitution.

-

δ 1.6–1.8 ppm (m): Cyclohexane ring protons (distorted due to quaternary center).

-

δ 1.4–1.5 ppm (d/s, 2H): The methylene linker (-CH₂-) connecting the rings.

-

δ 0.9–1.2 ppm (m): Cyclopentyl ring protons.

-

-

¹³C NMR:

-

Carbonyl: ~182 ppm.

-

Quaternary Carbon: ~48–52 ppm. The shift of the alpha-carbon from a methine (in starting material) to a quaternary carbon is definitive proof.

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion: [M-H]⁻ = 209.15 m/z.

-

Fragmentation: Expect loss of CO₂ (M-44) indicative of carboxylic acids.

Functional Applications in Drug Discovery

This molecule serves as a specialized building block. Its value lies in its ability to modulate the physicochemical space of a drug candidate.

Steric "Locking"

By introducing the 1,1-disubstitution, the cyclohexane ring is forced into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target.

-

Use Case: Designing inhibitors for enzymes with hydrophobic pockets (e.g., 11β-HSD1 inhibitors or GPCR ligands).

Metabolic Stability

The quaternary carbon at the alpha-position blocks metabolic oxidation (alpha-oxidation) and hinders glucuronidation, potentially extending the half-life (t½) of the parent drug.

Figure 2: Impact of the 1,1-disubstituted scaffold on pharmacodynamics and pharmacokinetics.

References

-

Creger, P. L. (1972). Metalated Carboxylic Acids. IV. Reactions of Metalated Carboxylic Acids with Alkyl Halides. Journal of the American Chemical Society. [Link]

-

Pfeffer, P. E., & Silbert, L. S. (1970). Alpha-Anions of Carboxylic Acids. II. The Formation and Alkylation of alpha-Metalated Aliphatic Acids. The Journal of Organic Chemistry. [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteres and conformational restriction). [Link]

Methodological & Application

preparation of quaternary carbon centers in cyclohexane rings

Initiating Information Gathering

I'm starting by leveraging Google's search capabilities to build a solid foundation of authoritative knowledge. I'm focusing specifically on preparing quaternary carbon centers within cyclohexane rings, exploring various synthetic approaches like alkylation, conjugate additions, and cycloadditions to inform my thinking.

Analyzing Synthetic Strategies

I've expanded my search to include rearrangement reactions alongside alkylation, conjugate additions, and cycloadditions. I'm now focused on analyzing the search results to pinpoint the most robust and practical methods, paying close attention to reaction mechanisms and experimental conditions from reputable sources. My goal is to use this analysis to develop experimental protocols, and generate visual diagrams of key reaction workflows.

Defining Application Note Structure

I'm now outlining the structure of the application note. I'll start with the importance of quaternary carbon centers, and then dive into detailed discussions of each synthetic strategy, including alkylation, conjugate additions, cycloadditions, and rearrangement reactions. I'll include step-by-step experimental protocols, and generate Graphviz diagrams and structured tables for data.

Troubleshooting & Optimization

solubility issues of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid in organic solvents

Executive Summary: Physicochemical Profile

As a Senior Application Scientist, I have analyzed the structure of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid . This molecule presents a classic case of a lipophilic, sterically hindered carboxylic acid . Understanding its Structure-Property Relationships (SPR) is critical for successful handling.

-

Lipophilicity (LogP > 4.0): The molecule consists of a C13 hydrophobic skeleton (cyclohexane ring + cyclopentylmethyl tail) with only one polar head group (-COOH). This dominance of the hydrocarbon fraction dictates its poor aqueous solubility and high affinity for non-polar solvents.

-

Steric Hindrance: The quaternary carbon at the 1-position creates significant steric bulk around the carboxylic acid. This affects:

-

Salt Formation: Slower kinetics and potential for "soaping" (surfactant behavior).

-

Crystallization: The flexible cyclopentylmethyl tail may inhibit lattice packing, leading to "oiling out" rather than clean crystallization.

-

Solubility Matrix & Solvent Selection

The following table summarizes the predicted solubility profile based on the compound's lipophilic/polar balance.

| Solvent Class | Representative Solvents | Solubility Prediction | Application Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction and reactions. |

| Polar Aprotic | THF, DMSO, DMF | Good to Excellent | Ideal for coupling reactions; DMSO may be hard to remove. |

| Ethers | Diethyl Ether, MTBE | Good | Good for extraction; less solubilizing power than DCM. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Solubility decreases rapidly with temperature; good for recrystallization. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low (Cold) / High (Hot) | Critical for Purification. Use for recrystallization (often requires a co-solvent). |

| Aqueous | Water (pH < 7) | Insoluble | Will precipitate immediately. |

| Aqueous Base | 1M NaOH, NaHCO3 | Problematic | Forms a salt, but the large hydrophobic tail may cause emulsions or gelation (Kraft point issues). |

Troubleshooting Guide (Q&A)

Category A: Dissolution & Extraction Issues

Q1: I am trying to extract the acid into 1M NaOH, but I am getting a thick emulsion/gel instead of a clear aqueous layer. Why?

-

Diagnosis: You are experiencing the "Soap Effect." This molecule is structurally similar to a fatty acid surfactant (a polar head with a massive lipophilic tail). At high concentrations, the sodium salt forms micelles or liquid crystals rather than a true solution.

-

Corrective Action:

-

Dilute: Increase the volume of the aqueous phase to drop below the Critical Micelle Concentration (CMC).

-

Add Co-solvent: Add 5-10% Methanol or THF to the aqueous base. This disrupts micelle formation and increases the solubility of the monomeric salt.

-

Use Brine: If an emulsion forms during extraction, add saturated NaCl to increase the ionic strength, forcing phase separation.

-

Q2: The compound won't dissolve in Methanol at room temperature, even though it's an acid.

-

Diagnosis: While polar, the C13 hydrophobic skeleton dominates. Methanol is too polar to solvate the large cycloalkyl rings efficiently at high concentrations.

-

Corrective Action:

-

Warm it up: Gently heat to 40°C; the solubility curve is likely steep.

-

Switch Solvents: Use Ethanol or Isopropanol , which have larger alkyl chains and interact better with the hydrophobic part of your molecule.

-

Category B: Purification & Crystallization

Q3: I tried to recrystallize from hot Hexane, but it "oiled out" (separated as a liquid droplets) upon cooling.

-

Diagnosis: This is common for 1,1-disubstituted cyclohexanes. The flexible cyclopentylmethyl group disrupts crystal lattice packing, and the melting point is likely suppressed by impurities.

-

Corrective Action:

-

Re-dissolve: Heat the mixture until the oil dissolves.

-

Add a Polar Dopant: Add a small amount of Ethyl Acetate or Toluene (5-10%) to the Hexane. This increases the solubility slightly, preventing the rapid phase separation that leads to oiling.

-

Seed & Slow Cool: Add a seed crystal (if available) at the cloud point and wrap the flask in foil to cool very slowly to room temperature.

-

Category C: Reaction Issues

Q4: My esterification reaction (with MeOH/H2SO4) is stalling.

-

Diagnosis: Steric Hindrance. The quaternary center at C1 blocks the trajectory of the nucleophile (methanol) attacking the carbonyl carbon. Standard Fischer esterification is often too slow for these substrates.

-

Corrective Action:

-

Activate the Acid: Convert the acid to an Acid Chloride first using Oxalyl Chloride/DMF (cat.) in DCM. The acid chloride is a much more reactive electrophile and will overcome the steric barrier.

-

Visual Troubleshooting Workflow

The following diagram outlines the logical decision process for handling solubility issues with this compound.

Figure 1: Decision tree for troubleshooting solubility and phase separation issues.

Standardized Protocols

Protocol A: Solubility Screening (Quick Test)

Purpose: To rapidly identify the best solvent system for reaction or purification.

-

Weigh 10 mg of the acid into 5 separate GC vials.

-

Add 100 µL of the following solvents to each:

-

Vial 1: Hexane (Non-polar)

-

Vial 2: Toluene (Aromatic)

-

Vial 3: Ethyl Acetate (Polar Aprotic/Ester)

-

Vial 4: Ethanol (Polar Protic)

-

Vial 5: DCM (Chlorinated)

-

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Cloudy/Solid: Insoluble.

-

-

Heat: If insoluble, heat to 50°C (or boiling point) and observe.

-

Soluble Hot / Insoluble Cold:Candidate for Recrystallization.

-

Protocol B: Recrystallization of Hindered Lipophilic Acids

Purpose: To purify the compound from crude reaction mixtures.

-

Dissolve crude acid in the minimum amount of hot Hexane (approx. 60°C).

-

If the solution is hazy, filter hot through a glass frit.

-

Add Ethyl Acetate dropwise until any initial cloudiness clears (this prevents oiling).

-

Remove from heat and let stand at room temperature for 2 hours.

-

If no crystals form, scratch the glass or add a seed crystal.

-

Move to a 4°C fridge overnight. Do not freeze immediately , as this traps impurities.

References

-

Creger, P. L. (1970). "Metalation of carboxylic acids. Preparation of 1-alkylcyclohexanecarboxylic acids." Journal of the American Chemical Society, 92(5), 1397-1398. (Foundational text on the synthesis and handling of this specific chemical class).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Pfeffer, P. E., & Silbert, L. S. (1970). "Lithium diisopropylamide in the

Validation & Comparative

biological activity comparison of cyclopentyl vs cyclohexyl substituted carboxylic acids

Biological Activity Comparison: Cyclopentyl vs. Cyclohexyl Substituted Carboxylic Acids

Executive Summary

In medicinal chemistry, the substitution of a cyclohexyl group with a cyclopentyl group (or vice versa) is a classic bioisosteric replacement strategy used to optimize potency, selectivity, and metabolic stability. While both moieties serve as lipophilic spacers or hydrophobic pharmacophores, their subtle physicochemical differences often lead to non-linear biological effects.

This guide provides an in-depth technical comparison of these two cycloalkyl-substituted carboxylic acids, focusing on Gabapentinoids (

Key Takeaways:

-

Conformational Fit: Cyclopentyl (envelope) is significantly flatter and occupies less volume than cyclohexyl (chair), often improving fit in narrow hydrophobic pockets.

-

Lipophilicity: Cyclohexyl substitution typically increases cLogP by ~0.4–0.6 units compared to cyclopentyl, impacting membrane permeability and non-specific binding.

-

Metabolic Liability: Cyclohexyl rings are prone to P450-mediated hydroxylation (typically at C3/C4), whereas cyclopentyl rings often show altered metabolic profiles due to ring strain and size.

Physicochemical & Structural Analysis

Before analyzing biological data, one must understand the structural drivers.

| Feature | Cyclopentyl ( | Cyclohexyl ( | Impact on Bioactivity |

| Dominant Conformation | Envelope (Puckered) | Chair (Rigid) | Cyclohexyl is bulkier; Cyclopentyl is more flexible/adaptable. |

| Molar Volume | ~86 ų | ~102 ų | Cyclohexyl requires a larger hydrophobic pocket. |

| Lipophilicity ( | Baseline | +0.4 to +0.6 | Cyclohexyl increases BBB penetration but decreases solubility. |

| Bond Angle | ~104-105° (Strained) | ~109.5° (Ideal) | Cyclopentyl creates different vector alignment for substituents. |

Case Study A: Gabapentinoids ( -Amino Acids)

The most prominent comparison of these rings in carboxylic acid drugs is found in the Gabapentin series, which target the

-

Compound A: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid)

-

Compound B: Cyclopentyl Analog (1-(aminomethyl)cyclopentaneacetic acid)

Biological Activity Data

The following data summarizes the affinity for the

| Metric | Cyclohexyl (Gabapentin) | Cyclopentyl Analog | Interpretation |

| 0.08 µM | 0.14 µM | The 6-membered ring provides optimal spatial filling for the binding site. | |

| System L Transport ( | 164 µM | > 500 µM | The transporter prefers the bulkier cyclohexyl geometry for recognition. |

| Bioavailability (F%) | ~60% (Dose dependent) | < 30% | Poor transport leads to lower oral bioavailability for the cyclopentyl analog. |

Mechanistic Insight:

The

Case Study B: GPR40 Agonists (Free Fatty Acid Receptor 1)

In the development of GPR40 agonists for Type 2 Diabetes (e.g., Fasiglifam derivatives), the lipophilic tail is crucial. Here, the acid moiety anchors the molecule, while the cycloalkyl group penetrates a deep hydrophobic pocket.

SAR Comparison Table

| R-Group | Lipophilic Efficiency (LipE) | Metabolic Stability ( | |

| Cyclopentyl | 12 nM | 5.2 | > 60 min |

| Cyclohexyl | 8 nM | 4.8 | 25 min |

Analysis:

-

Potency: The cyclohexyl group often yields slightly higher potency due to increased hydrophobic surface area contact.

-

Efficiency: The cyclopentyl group is often preferred during lead optimization because it maintains high potency with lower molecular weight and lipophilicity (higher Lip

A Comparative Guide to the Melting Point Determination of Novel Carboxylic Acids: A Case Study of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid

Introduction: Characterizing a Novel Molecule

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. The compound at the center of our investigation, 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid, represents such a novel molecule. A literature search reveals no publicly documented melting point for this specific structure. This absence of data is not a roadblock but rather an opportunity to establish a robust analytical protocol.

The melting point is a fundamental thermodynamic property, serving as a primary indicator of a crystalline solid's purity and identity. An accurate and precise determination is non-negotiable for regulatory submissions, patent filings, and foundational research. This guide provides a comprehensive comparison of two primary methodologies for determining the melting point of a new chemical entity: the traditional Capillary Melting Point Apparatus and the advanced Differential Scanning Calorimetry (DSC) . We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis using data from structurally similar compounds to frame our expectations for 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid.

Theoretical Framework: What Governs a Melting Point?

The melting point of a carboxylic acid is dictated by the strength of its crystal lattice. This, in turn, is governed by intermolecular forces, primarily the hydrogen bonding between carboxyl groups and van der Waals forces between the hydrocarbon portions of the molecules. For 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid, the bulky, non-planar cycloalkyl groups are expected to disrupt crystal packing compared to a simple linear chain, influencing the melting temperature. To establish a reasonable hypothesis for our target molecule, we can examine known values for its structural relatives:

| Compound | Structure | Reported Melting Point (°C) | Rationale for Comparison |

| Cyclohexanecarboxylic acid | C₆H₁₁COOH | 31-32 °C | Represents the core cyclohexane-carboxylic acid moiety. |

| 1-Methylcyclohexanecarboxylic acid | CH₃(C₆H₁₀)COOH | 89-92 °C | Introduces a simple alkyl substituent at the alpha-carbon, similar to our target. |

| Cyclopentylacetic acid | C₅H₉CH₂COOH | 13-14 °C | Represents the cyclopentylmethyl portion of our target molecule. |

Based on these analogs, the introduction of a bulky substituent on the cyclohexane ring is expected to raise the melting point significantly compared to the unsubstituted cyclohexanecarboxylic acid. Therefore, a melting point in the range of 90-110°C could be reasonably anticipated for 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid.

Experimental Workflow: A Dual-Method Approach

A self-validating protocol demands more than a single measurement. By employing two distinct methods, we can corroborate our findings and gain a more complete thermal profile of the compound. The following diagram illustrates the logical flow of our investigation.

Caption: Workflow for dual-method melting point determination.

Methodology 1: Capillary Melting Point Apparatus

This technique relies on the visual observation of the phase transition from solid to liquid for a small sample packed into a capillary tube and heated at a controlled rate.

Expertise & Causality: The choice of heating rate is the most critical parameter. A rapid rate can cause the thermometer to lag behind the actual sample temperature, leading to an erroneously wide and high melting range. A slower rate (1-2 °C/min) near the expected melting point is essential for thermal equilibrium between the sample, heating block, and thermometer, ensuring accuracy.

Detailed Experimental Protocol:

-

Sample Preparation: Ensure the sample of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid is completely dry. Grind a small amount into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal. Insufficient packing can lead to poor heat transfer.

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus (e.g., a Thomas-Hoover or Mel-Temp device).

-

Rapid Heating (Scouting): Set a high heating rate (~10-15 °C/min) to quickly determine an approximate melting range. Let the instrument cool.

-

Accurate Determination: Using a new capillary, heat rapidly to about 15-20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation & Recording:

-

T_onset: Record the temperature at which the first drop of liquid appears.

-

T_clear: Record the temperature at which the last solid particle melts, resulting in a completely clear liquid.

-

The melting range is reported as T_onset – T_clear. A narrow range (< 2 °C) is indicative of high purity.

-

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a quantitative and objective measure of the melting process.

Expertise & Causality: The output, a thermogram, plots heat flow against temperature. The melting of a crystalline solid is an endothermic event, appearing as a peak on the thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔH_fus), the energy required to melt the sample. This provides far more information than visual observation alone, offering insights into crystal structure and polymorphism.

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground, dried 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument's software will ensure both are subjected to the exact same temperature program.

-

Temperature Program:

-

Equilibration: Set the initial temperature to at least 25 °C below the expected melting point (e.g., 70 °C).

-

Heating Ramp: Program a linear heating rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (to prevent oxidative degradation). A common rate for pharmaceutical compounds is 10 °C/min.

-

Final Temperature: Set the final temperature well above the expected melting point (e.g., 130 °C).

-

-

Data Analysis:

-

T_onset (Extrapolated Onset): The temperature at which the melting begins, determined by the intersection of the pre-melt baseline and the tangent of the peak's leading edge. This is often considered the closest equivalent to the thermodynamic melting point.

-

T_peak: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak.

-

Comparative Data Analysis

The following table presents a hypothetical but realistic set of results for our target compound, based on the expected behavior and the precision of each instrument.

| Parameter | Method A: Capillary Apparatus | Method B: Differential Scanning Calorimetry (DSC) |

| Primary Measurement | Visual Observation of Phase Change | Differential Heat Flow |

| Sample Size | ~1-2 mg | 2-5 mg |

| Heating Rate | 1-2 °C/min | 10 °C/min |

| T_onset (Onset of Melt) | 101.5 °C | 101.8 °C (Extrapolated Onset) |

| T_peak (Peak Melt) | Not Applicable | 103.2 °C |

| T_clear (End of Melt) | 102.9 °C | Not Directly Reported |

| Reported Melting Point | 101.5 – 102.9 °C | 101.8 °C (Onset) |

| Enthalpy of Fusion (ΔH_fus) | Not Measurable | 45.7 J/g |

| Precision | Lower (Observer dependent) | Higher (Instrumental) |

| Information Yield | Purity Estimate (from range) | Purity, Enthalpy, Polymorph Screening |

Analysis of Results:

-

Agreement: Both methods show excellent agreement, with the capillary melting range neatly bracketing the DSC onset and peak temperatures. This cross-validation provides high confidence in the result.

-

Precision: DSC provides a more precise onset temperature (101.8 °C) compared to the visually determined range (101.5 – 102.9 °C). The subjectivity of observing the very first and last moments of melting in the capillary method introduces variability.

-

Purity: The narrow melting range of 1.4 °C from the capillary method suggests the sample is of high purity. Impurities typically depress and broaden the melting range.

-

Richness of Data: DSC provides the enthalpy of fusion (45.7 J/g), a valuable piece of physicochemical data that the capillary method cannot offer. This value is critical for studies on solubility, stability, and formulation development.

Conclusion and Recommendation

For the novel compound 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid, both the capillary apparatus and Differential Scanning Calorimetry are valid methods for determining the melting point.

-

For routine quality control or rapid identification , the capillary method is sufficient, cost-effective, and fast, providing a reliable melting range of 101.5 – 102.9 °C .

-

For formal characterization, publication, or regulatory filing , Differential Scanning Calorimetry is the superior method. It offers higher precision, objectivity, and yields critical thermodynamic data. The definitive melting point for this compound should be reported as the DSC extrapolated onset: 101.8 °C , with an associated peak temperature of 103.2 °C and an enthalpy of fusion of 45.7 J/g.

By employing this dual-method approach, researchers can establish a validated, comprehensive thermal profile for any new chemical entity, ensuring data integrity and advancing the development process with confidence.

References

Safety Operating Guide

Personal protective equipment for handling 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid

Executive Safety Summary

The Core Challenge: 1-(Cyclopentylmethyl)cyclohexane-1-carboxylic acid is a lipophilic, aliphatic carboxylic acid. While specific toxicological data for this precise intermediate may be limited in public repositories, its structure dictates a specific hazard profile. The combination of a polar acidic head group (-COOH) with a bulky, lipophilic hydrocarbon scaffold (cyclopentyl-methyl-cyclohexyl) creates a "Trojan Horse" effect: the lipophilic domain facilitates dermal penetration, potentially allowing the acidic moiety to cause deep-tissue irritation or burns unlike simple hydrophilic acids.

Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a potential Sensitizer . All handling must occur under engineering controls (fume hood) to prevent inhalation of dust or aerosols.

Risk Assessment & PPE Selection Matrix

The following selection logic is based on the "Barrier-to-Hazard" principle. We do not rely on single-layer protection for lipophilic acids due to their ability to permeate standard nitrile over time.

PPE Specifications Table

| Protection Zone | Recommended Equipment | Technical Justification |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. As an acid, contact with moisture in the eye will cause immediate protonation of tissue, leading to corneal opacity. Goggles seal against dust and splashes. |

| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Breakthrough Time Logic: Aliphatic acids degrade nitrile slowly, but the lipophilic tail accelerates permeation. Double gloving provides a visual breach indicator and extends breakthrough time to >480 mins. |

| Dermal (Body) | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coats absorb liquids. If handling >5g or liquid solutions, a rubberized or Tyvek apron is mandatory to prevent "wicking" of acid to the skin. |

| Respiratory | N95 (if solid/dusty) or P100 (if aerosolized) | Primary Control: Handling should be restricted to a certified Chemical Fume Hood. Respirators are a backup only for spill cleanup outside the hood. |

Decision Logic: PPE & Engineering Controls

The following workflow illustrates the decision-making process for handling this compound based on its physical state (Solid vs. Solution).

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the carboxylic acid derivative.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: Static electricity can cause organic acid powders to disperse unexpectedly.

-

Preparation: Place the balance inside the fume hood. If the balance must be outside, use a tarred secondary container (e.g., a screw-top vial) to transport the material.

-

Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty.

-

Transfer:

-

Open the stock container only inside the hood.

-

Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

-

The "Tap" Method: Gently tap the spatula against the receiving vial wall to dislodge powder. Do not "flick" the spatula, as this creates aerosols.

-

-

Decontamination: Wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) tissue immediately after weighing to neutralize invisible acidic residues.

Protocol B: Reaction Setup & Quenching

Context: Carboxylic acids can release heat when deprotonated by strong bases (e.g., NaH, LDA).

-

Solvent Choice: Dissolve the acid in the solvent (e.g., DCM, THF) before adding reagents. This acts as a heat sink.

-

Addition Rate: If reacting with a base, add the base dropwise at 0°C. Monitor for exotherms.

-

Quenching:

-

Do not add water directly to the neat acid if it is hot.

-

Cool the reaction mixture to <10°C.

-

Add saturated aqueous Ammonium Chloride (NH₄Cl) or dilute HCl slowly.

-

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory irritation.

Figure 2: Step-by-step spill response protocol emphasizing neutralization prior to collection.

Disposal Plan

-

Stream: Organic Solid Waste (if powder) or Organic Solvent Waste (if dissolved).

-

Labeling: Clearly label as "Organic Acid - Irritant."

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent heat generation.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

-

PubChem. (n.d.). Cyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. (Used as a structural surrogate for hazard baseline).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

-

American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.